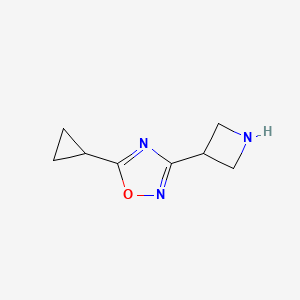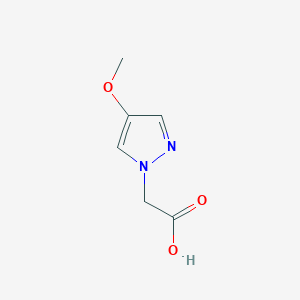
1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid
Overview
Description
1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is a small molecule that belongs to the class of heterocyclic compounds and has a molecular weight of 252.26 g/mol.
Scientific Research Applications
Synthesis and Pharmacological Applications
Piperidine derivatives, including 1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid, are crucial in drug design due to their presence in over twenty classes of pharmaceuticals. They are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds have been the subject of extensive research for their pharmacological applications .
Anticancer Agents
Recent advances have seen piperidine derivatives being utilized as anticancer agents. Their structural framework allows for the synthesis of compounds with significant activity against various cancer cell lines. This includes the development of piperidine-embedded anticancer agents with promising results in androgen-refractory cancer cell lines .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make them valuable in the development of new therapeutic agents. Their efficacy against a range of microbial and fungal pathogens is being explored, with several compounds showing potent activity in preclinical studies .
Antiviral and Antimalarial Applications
Piperidine derivatives are also being investigated for their antiviral and antimalarial potential. The structural diversity of these compounds allows for the targeting of various viral and parasitic life cycles, offering a pathway for the development of novel treatments .
Analgesic and Anti-inflammatory Applications
The analgesic and anti-inflammatory properties of piperidine derivatives are well-documented. These compounds are being studied for their ability to modulate pain pathways and inflammatory responses, which could lead to new pain management solutions .
Neuroprotective and Anti-Alzheimer’s Applications
Piperidine derivatives show promise in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer’s. Their potential to interfere with disease progression by affecting various biochemical pathways is a significant area of research .
properties
IUPAC Name |
1-(6-oxo-1H-pyridazin-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9-4-8(5-11-12-9)13-3-1-2-7(6-13)10(15)16/h4-5,7H,1-3,6H2,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPLKDMHOBORDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



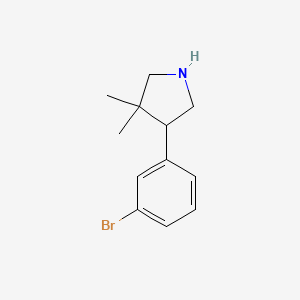
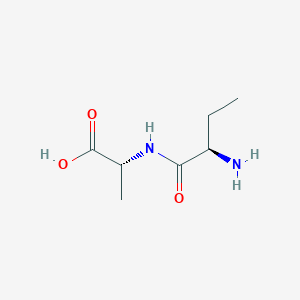
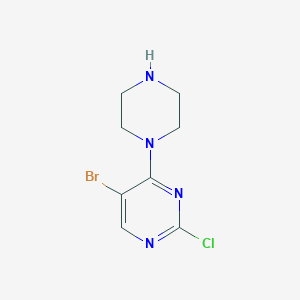
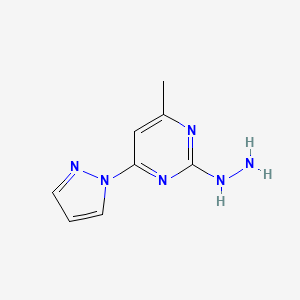
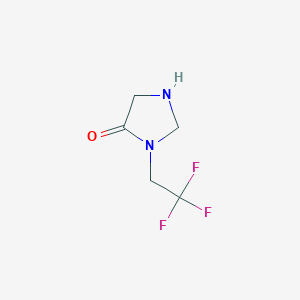
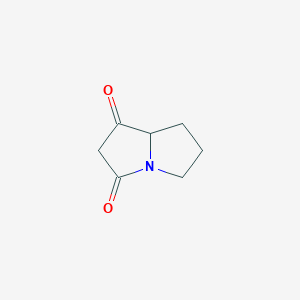
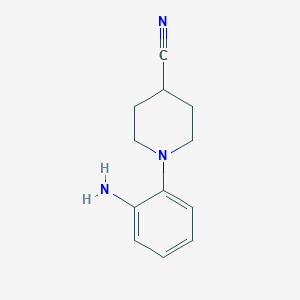
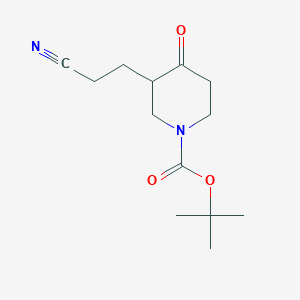
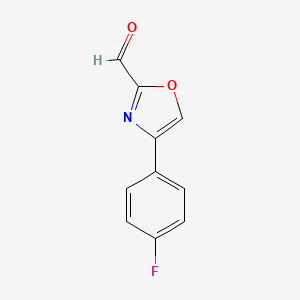
![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
